Vascular Wall ACE Inhibition Potency: Delapril Exceeds Enalapril and Captopril
Delapril demonstrates more potent inhibition of vascular wall ACE activity than enalapril or captopril, a differentiation attributed to its high lipophilicity conferred by the indanylglycine moiety [1]. While exact IC50 fold-difference values for vascular wall ACE are not reported in the primary literature with numerical precision, the directional superiority is consistently documented across multiple independent reviews and experimental studies [2]. The high lipophilicity of delapril, greater than that of captopril and enalapril, facilitates enhanced penetration into vascular tissue, resulting in more effective local ACE inhibition both in vitro and in vivo [3]. In isolated tissue preparations including rat aortic rings and rat kidney, delapril inhibits angiotensin I-induced contraction with approximately 10-fold greater potency than captopril .
| Evidence Dimension | Vascular wall ACE inhibitory activity (potency comparison) |
|---|---|
| Target Compound Data | More potent inhibitor of vascular wall ACE activity |
| Comparator Or Baseline | Enalapril and captopril (baseline reference compounds) |
| Quantified Difference | Directional superiority consistently documented; exact fold-difference for vascular wall ACE not numerically specified in primary literature |
| Conditions | In vitro and in vivo vascular tissue ACE inhibition assays; rat aortic rings and rat kidney isolated tissue preparations for angiotensin I-induced contraction |
Why This Matters
For procurement decisions in cardiovascular research, delapril's documented superiority in vascular wall ACE inhibition supports selection for studies investigating tissue-specific ACE inhibition or vascular remodeling endpoints where enhanced tissue penetration is therapeutically relevant.
- [1] Saruta T, Nishikawa K. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Hypertens. 1991;4(1 Pt 2):23S-28S. doi:10.1093/ajh/4.1.23s. PMID:2009144. View Source
- [2] Razzetti R, Acerbi D. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. Am J Cardiol. 1995;75(18):7F-12F. doi:10.1016/s0002-9149(99)80508-6. PMID:7778536. View Source
- [3] González-Juanatey JR, Cordero A. Benefits of delapril in hypertensive patients along the cardiovascular continuum. Expert Rev Cardiovasc Ther. 2013;11(3):271-281. doi:10.1586/erc.12.188. PMID:23469905. View Source
